REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:10][CH3:11])=[N+:4]([O-])[C:5]([CH3:8])=[CH:6][CH:7]=1.[C:12]([O:15][C:16](=O)C)(=[O:14])C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:12]([O:15][CH3:16])=[O:14])=[N:4][C:3]=1[O:10][CH3:11]
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Name
|
|
Quantity
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0.47 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=[N+](C(=CC1)C)[O-])OC
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
purified on a SiO2 column
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Type
|
WASH
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Details
|
eluting with 5% EtOAc/hexane
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1OC)CC(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |